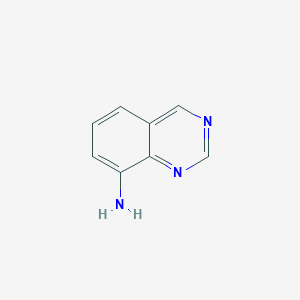

Quinazolin-8-amine

Overview

Description

Quinazolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure with an amine group attached at the 8th position

Mechanism of Action

Target of Action

Quinazolin-8-amine, a derivative of quinazoline, exhibits a broad spectrum of biological activities. The primary targets of this compound are often associated with antimicrobial and anti-biofilm activities . For instance, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

This compound interacts with its targets, leading to a series of changes in the microbial cells. It has been found that certain this compound compounds can decrease cell surface hydrophobicity, compromising bacterial cells adhesion . Additionally, these compounds can curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been observed that at sub-minimum inhibitory concentrations (sub-MICs), Pseudomonas cells’ twitching motility was impeded by certain this compound compounds . This trait augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

The compound’s broad-spectrum antimicrobial activity and its safe profile on human cell lines suggest that it may have favorable adme properties .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria .

Biochemical Analysis

Biochemical Properties

Quinazolin-8-amine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, this compound derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, certain this compound derivatives have been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study was performed to evaluate the binding mode of this compound derivatives as inhibitors of P. aeruginosa quorum sensing transcriptional regulator PqsR .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. More detailed studies are needed to fully understand the dosage effects of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and can have effects on its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinazolin-8-amine can be synthesized through various methods, including:

Microwave-assisted reaction: This method employs microwave irradiation to accelerate the reaction between guanidines and aldehydes, resulting in the formation of quinazoline derivatives.

Metal-mediated reaction: Transition metals such as palladium and copper are used as catalysts to facilitate the formation of quinazoline derivatives through cross-coupling reactions.

Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield of quinazoline derivatives.

Phase-transfer catalysis: This method involves the use of phase-transfer catalysts to promote the reaction between hydrophobic and hydrophilic reactants, leading to the formation of quinazoline derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Quinazolin-8-amine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction of this compound can yield dihydroquinazoline derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions to introduce different functional groups at the amine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Quinazolin-8-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Quinazolin-8-amine can be compared with other similar compounds such as:

Quinazolin-4-amine: This compound has an amine group at the 4th position and exhibits similar biological activities.

Quinazolin-2-amine: This compound has an amine group at the 2nd position and is known for its anticancer and antimicrobial properties.

Quinazolinone derivatives: These compounds have a carbonyl group at the 4th position and are widely studied for their diverse pharmacological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .

Biological Activity

Quinazolin-8-amine, a member of the quinazoline family, has garnered attention due to its diverse biological activities. This compound has been explored for its potential therapeutic applications, particularly in oncology, anti-inflammatory treatments, and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is characterized by a bicyclic structure that includes a quinazoline ring system. Its chemical structure allows for various modifications that can enhance its biological activity. The compound's ability to interact with multiple biological targets makes it a significant subject of research in medicinal chemistry.

1. Anticancer Activity

This compound derivatives have shown promising results in anticancer studies. For instance, hybrid compounds synthesized from quinazolinone have demonstrated potent inhibitory effects on cancer cell lines such as MDA-MB-231, with IC50 values ranging from 0.36 to 40.90 μM . A specific derivative exhibited an EGFR inhibitory profile comparable to established drugs like erlotinib .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 10 | MDA-MB-231 | 0.36 | EGFR inhibition |

| Compound 19 | Various Tumor Lines | 40.90 | Cytotoxicity via multiple pathways |

2. Anti-inflammatory Effects

Research indicates that certain quinazolinone-based hybrids exhibit significant anti-inflammatory properties. For example, compounds linked to thiazole structures have been tested for COX enzyme inhibition, showing promising results in reducing inflammation . The structure-activity relationship (SAR) studies suggest that bulky groups enhance biological activity.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | COX Inhibition (%) | Remarks |

|---|---|---|

| Compound 19 | 85% | High selectivity for COX-2 |

| Compound 21 | 75% | Effective in vitro |

3. Enzyme Inhibition

This compound has been explored for its enzyme inhibition capabilities, particularly against dipeptidyl peptidase IV (DPP-IV) and urease enzymes. A notable compound showed an IC50 value of 0.76 nM for DPP-IV inhibition, indicating its potential as an antidiabetic agent . Additionally, some derivatives have demonstrated significant urease inhibition, which is crucial for treating urinary tract infections.

Table 3: Enzyme Inhibition Potency of this compound Derivatives

| Enzyme | Compound | IC50 (nM) |

|---|---|---|

| DPP-IV | Compound 21 | 0.76 |

| Urease | Compound 22 | Not reported |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various quinazoline derivatives, researchers synthesized several compounds and tested them against multiple cancer cell lines. The study found that the most potent derivative significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells, suggesting a potential pathway for therapeutic application .

Case Study 2: Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory mechanisms of quinazolinone hybrids revealed that these compounds could modulate cytokine release and inhibit NF-kB signaling pathways in vitro. This suggests their utility in treating chronic inflammatory diseases .

Properties

IUPAC Name |

quinazolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLQGOYYXRNZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462901 | |

| Record name | Quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-74-3 | |

| Record name | 8-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do quinazolin-8-amines interact with their target, CDKs, and what are the downstream effects?

A1: Quinazolin-8-amines, specifically those designed as 2-anilino-4-(thiazol-5-yl)pyrimidine analogs, demonstrate potent inhibitory activity against CDKs. They achieve this by competitively binding to the ATP-binding pocket of CDKs. [, ] This binding interaction effectively blocks ATP from accessing the kinase, thereby inhibiting its enzymatic activity. [, ] As CDKs play crucial roles in cell cycle progression, inhibiting their function leads to cell cycle arrest and potentially induces apoptosis in rapidly dividing cancer cells. [, ]

Q2: What is the structural basis for the enhanced potency observed in ring-constrained quinazolin-8-amine CDK inhibitors compared to their unconstrained counterparts?

A2: Research indicates that incorporating a ring constraint within the thiazolylpyrimidine scaffold, leading to the formation of this compound derivatives, generally results in enhanced inhibitory potency against CDK2cyclin E compared to their unconstrained counterparts. [] This enhanced potency likely stems from the constrained structure mimicking the natural conformation of the inhibitors within the CDK2 ATP binding pocket, leading to more favorable binding interactions. [] X-ray crystallography studies of a representative this compound (2-methyl-N-[3-nitrophenyl]-4,5dihydrothiazolo[4,5-h]this compound) in complex with CDK2-cyclin A validate this hypothesis, confirming the compound's binding mode within the ATP binding site. []

Q3: What are the potential research avenues for improving the selectivity profile of quinazolin-8-amines across the CDK family?

A3: Developing CDK inhibitors with a refined selectivity profile, particularly those exhibiting high selectivity for specific CDK isoforms like CDK4, is crucial for targeted therapeutic interventions. [] Researchers are exploring the synthesis of 5-methyl-N-[4(piperazin-1-yl)phenyl]thiazolo[4,5-h]quinazoline-2,8-diamine, a this compound derivative, inspired by the SAR data of a structurally related CDK4-selective inhibitor. [] This pursuit underscores the ongoing efforts to fine-tune the structure of quinazolin-8-amines for enhanced isoform selectivity within the CDK family.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.